cis-Dichlorobis(diethylsulfide)platinum(II) is a square-planar Pt(II) coordination complex widely used as a precursor in organometallic synthesis and materials science. Its key procurement-relevant features are the cis-arrangement of its chloride ligands, which dictates the stereochemistry of subsequent reactions, and the presence of two moderately labile diethylsulfide ligands. These attributes provide excellent solubility in common organic solvents, making it a versatile starting material for applications where inorganic salts like K2PtCl4 are unsuitable. [REFS-1, REFS-2]
Substitution with the trans-isomer or other platinum precursors is often not viable. The cis-geometry is non-interchangeable with the trans-isomer for syntheses requiring adjacent reactive sites, as substitution reactions on the cis-isomer typically yield other cis-products. [1] Furthermore, the diethylsulfide ligands offer a specific level of reactivity and steric bulk that differs from alternatives like dimethylsulfoxide (DMSO). Using a precursor like cis-[PtCl2(DMSO)2] can lead to different reaction kinetics and potentially unwanted side-reactions or ligand oxidation, making cis-Dichlorobis(diethylsulfide)platinum(II) the specific choice for processes optimized around its unique ligand set. [2]
This cis-isomer has a defined melting point of approximately 105 °C, at which it undergoes thermal isomerization to the trans-isomer. [REFS-1, REFS-2] This provides a clear processing temperature limit. For reactions requiring the cis-geometry, maintaining solution or solid-state temperatures below this threshold is critical to prevent formation of the often less reactive or undesired trans-isomer.
| Evidence Dimension | Thermal Isomerization Onset |
| Target Compound Data | Isomerizes to trans-isomer upon melting at ~105 °C |
| Comparator Or Baseline | trans-Dichlorobis(diethylsulfide)platinum(II) is the thermodynamically stable product after heating the cis-isomer above its melting point. |
| Quantified Difference | A distinct thermal event separates the stable cis-form from the trans-form. |
| Conditions | Heating of the solid cis-isomer in a capillary or via DTA analysis. [<a href="https://actachemscand.org/article/10.3891/acta.chem.scand.49-0072" target="_blank">1</a>] |
This defines a critical processing parameter for any synthesis or application where the cis-stereochemistry is essential for the desired outcome.
The cis-geometry of the compound results in a net dipole moment, leading to good solubility in a range of polar organic solvents such as chloroform, dichloromethane, and acetone. This contrasts sharply with common inorganic platinum precursors like K2PtCl4, which are primarily water-soluble and effectively insoluble in these organic media. The trans-isomer, often having a lower or zero dipole moment, typically exhibits lower solubility in the same solvents.
| Evidence Dimension | Solubility in Organic Solvents (e.g., CHCl3, CH2Cl2) |
| Target Compound Data | Soluble |
| Comparator Or Baseline | Potassium tetrachloroplatinate(II) (K2PtCl4): Insoluble. trans-isomer: Generally less soluble. |
| Quantified Difference | Qualitatively high solubility vs. insolubility, enabling use in organic-phase reactions. |
| Conditions | Standard laboratory temperature and pressure. |
High solubility in organic solvents is a critical requirement for use as a precursor in homogeneous catalysis, nanomaterial synthesis, and other solution-based processes where water is excluded.
The cis-arrangement of the chloride ligands makes this compound an ideal starting material for synthesizing other cis-configured platinum complexes. In substitution reactions, for example with N-donor ligands like 1-methyluracil, the diethylsulfide ligands are displaced while the cis-geometry at the platinum center is retained in the final product. [1] Attempting the same synthesis with the trans-isomer would fail to produce the desired cis-product, highlighting the non-interchangeability of the two isomers.
| Evidence Dimension | Stereochemical Outcome in Ligand Substitution |
| Target Compound Data | Yields cis-substituted products. |
| Comparator Or Baseline | trans-isomer: Yields trans-substituted products or does not react under similar conditions. |
| Quantified Difference | Absolute difference in product stereochemistry (cis vs. trans). |
| Conditions | Reaction with bidentate or two monodentate ligands in an appropriate solvent. |
For researchers developing new platinum compounds where cis-geometry is crucial for biological activity or catalytic function, starting with this specific isomer is essential for synthetic success.
This compound is the material of choice for multi-step syntheses where the retention of a cis-configuration at the platinum center is a critical design element. Its predictable reactivity allows for the displacement of the diethylsulfide ligands by various nucleophiles to yield a wide range of cis-platinum complexes for applications in catalysis, materials, or medicinal chemistry research. [1]
Due to its excellent solubility in non-aqueous solvents, this complex is a highly suitable precursor for developing active catalysts for organic transformations like hydrosilylation. Unlike water-soluble salts, it ensures the platinum source is fully dissolved in the reaction medium, which is essential for achieving high activity and reproducibility in homogeneous catalytic systems.
The well-defined thermal isomerization temperature of ~105 °C allows for its use in processes where precise thermal control is necessary. It can be used as a precursor in solution or solid-state syntheses conducted below this temperature to ensure the reactive cis-isomer is present, or used in processes where the controlled in-situ conversion to the trans-isomer upon heating is a desired feature.
Irritant